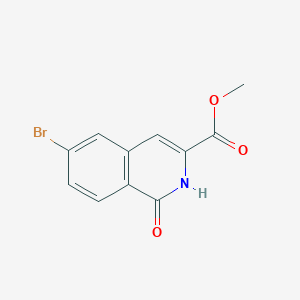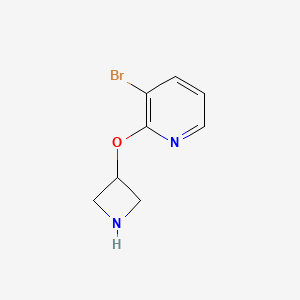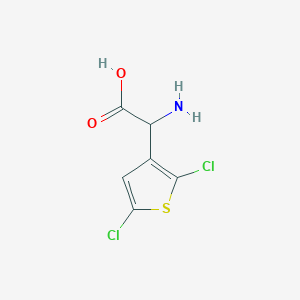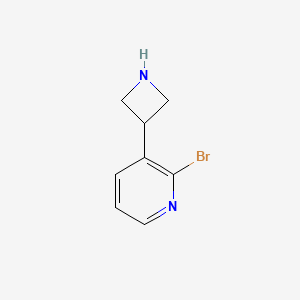
(3,3-Difluoro-1-methylcyclobutyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Difluoro-1-methylcyclobutyl)methanethiol is an organosulfur compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-methylcyclobutyl)methanethiol typically involves the introduction of a thiol group to a pre-existing cyclobutyl structure. One common approach is to start with (3,3-Difluoro-1-methylcyclobutyl)methanol, which can be converted to the corresponding thiol through a series of reactions. The initial step often involves the conversion of the alcohol to a halide, followed by substitution with a thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of specialized equipment and reagents to facilitate the conversion of starting materials to the desired thiol compound.
化学反応の分析
Types of Reactions
(3,3-Difluoro-1-methylcyclobutyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Thiol reagents like thiourea or thiolates can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Regeneration of the thiol group.
Substitution: Formation of new thiol-containing compounds.
科学的研究の応用
(3,3-Difluoro-1-methylcyclobutyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3,3-Difluoro-1-methylcyclobutyl)methanethiol involves its interaction with molecular targets through its thiol group. This can include the formation of disulfide bonds with cysteine residues in proteins, thereby modulating their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
(3,3-Difluoro-1-methylcyclobutyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3,3-Difluoro-1-methylcyclobutyl)methylamine: Contains an amine group instead of a thiol group.
Uniqueness
(3,3-Difluoro-1-methylcyclobutyl)methanethiol is unique due to the presence of both fluorine atoms and a thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C6H10F2S |
|---|---|
分子量 |
152.21 g/mol |
IUPAC名 |
(3,3-difluoro-1-methylcyclobutyl)methanethiol |
InChI |
InChI=1S/C6H10F2S/c1-5(4-9)2-6(7,8)3-5/h9H,2-4H2,1H3 |
InChIキー |
NOWSVHSZDKDWNA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)(F)F)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)

![5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13554419.png)


![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)



